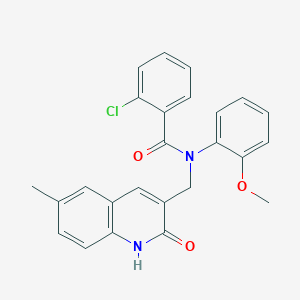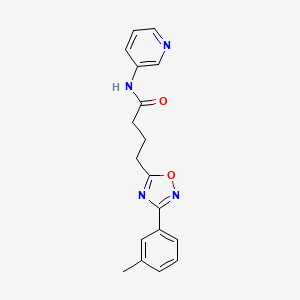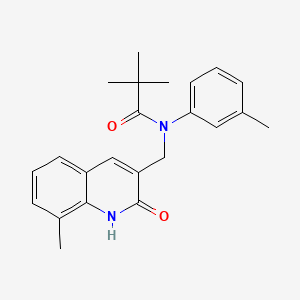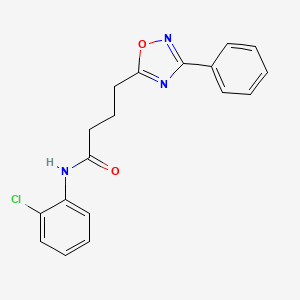
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CB13, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in various research fields. CB13 belongs to the class of compounds known as oxadiazoles, which are known to exhibit a wide range of biological activities.
作用机制
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide acts as a partial agonist of the CB1 receptor, which means that it can activate the receptor but to a lesser extent than full agonists such as THC. This compound has been shown to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its interaction with the CB1 receptor.
实验室实验的优点和局限性
One advantage of using N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation is that this compound is a synthetic compound, which may limit its applicability to studying the effects of natural cannabinoids.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, including:
1. Investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
2. Further studies on the biochemical and physiological effects of this compound, including its effects on pain, inflammation, and mood regulation.
3. Development of new synthetic cannabinoids based on the structure of this compound, with the aim of identifying compounds with improved therapeutic potential.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound acts as a partial agonist of the CB1 receptor and has been shown to have a range of biochemical and physiological effects. Although there are limitations to using this compound in lab experiments, there are several future directions for research on this compound that may lead to the development of new therapeutic agents.
合成方法
The synthesis of N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that starts with the reaction between 2-chlorobenzoyl chloride and hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with phenylacetic acid to form N-(2-chlorophenyl)-2-phenylacetohydrazide. The final step involves the reaction of N-(2-chlorophenyl)-2-phenylacetohydrazide with butanoyl chloride in the presence of triethylamine to form this compound.
科学研究应用
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have an affinity for the cannabinoid CB1 receptor, which is involved in various physiological processes such as pain, appetite, and mood regulation. This compound has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-9-4-5-10-15(14)20-16(23)11-6-12-17-21-18(22-24-17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXTWEKEICYQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

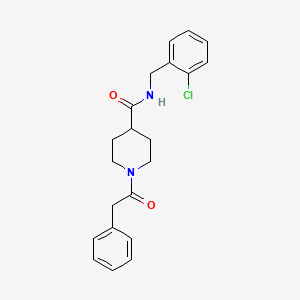
![ethyl 4-({N'-[(E)-(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699685.png)
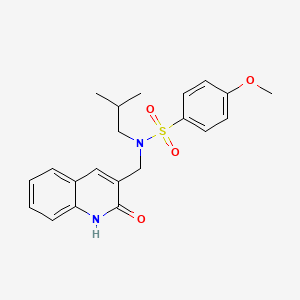
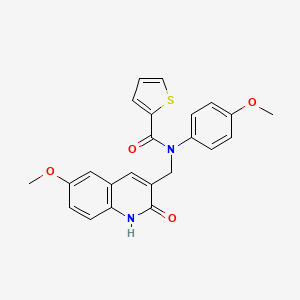
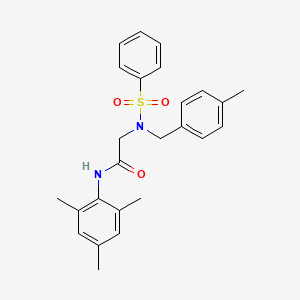
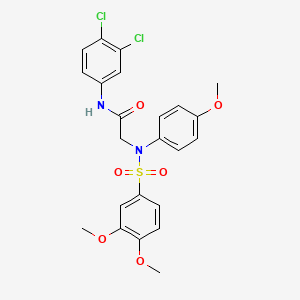
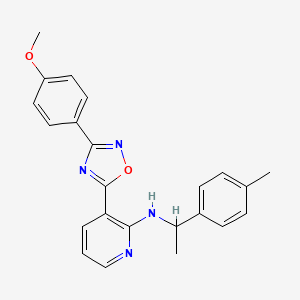
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
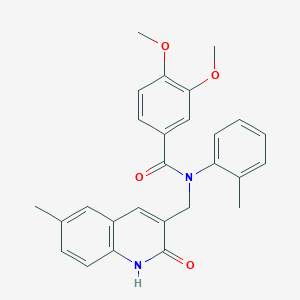
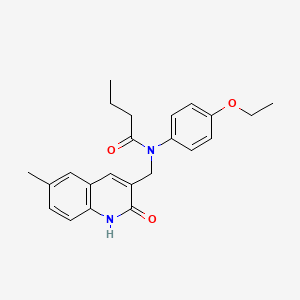
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)
